Pentyl valerate

描述

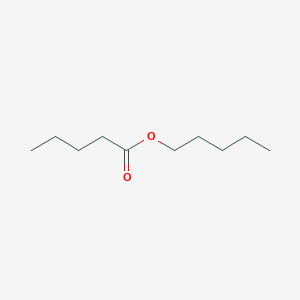

Structure

3D Structure

属性

IUPAC Name |

pentyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPPDYNPZTUNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042218 | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173-56-0 | |

| Record name | Pentyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694D4BU139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentyl valerate chemical properties and structure

An In-depth Technical Guide to Pentyl Valerate (B167501): Chemical Properties and Structure

Introduction

Pentyl valerate (also known as pentyl pentanoate or amyl valerate) is an organic ester with a characteristic fruity aroma, often compared to apples and pineapples.[1][2] This property makes it a valuable compound in the food and fragrance industries, where it is used as a flavoring agent and scent component.[3][4] Beyond its organoleptic properties, understanding its chemical structure and physicochemical characteristics is crucial for its synthesis, analysis, and potential applications in various scientific fields. This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is the ester formed from the condensation of valeric acid (pentanoic acid) and 1-pentanol (B3423595).[1] Its structure consists of a ten-carbon backbone, featuring a central ester functional group that connects a pentyl group and a valeryl group.[5]

-

Synonyms: Amyl valerate, Pentyl pentanoate, Valeric acid pentyl ester, n-Pentyl valerate[6][7]

-

Functional Group: Ester[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [8][9][10] |

| Molecular Weight | 172.27 g/mol | [6][8][9] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 201-203 °C | [5][10][11] |

| Melting Point | -78.8 °C | [10] |

| Density | 0.865 g/mL at 20 °C | [5][10][11] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5][10] |

| Vapor Pressure | 0.233 mmHg at 25 °C | [10] |

| Refractive Index | n20/D 1.417 | [5][10][11] |

| Solubility | Practically insoluble in water | [2][3] |

| LogP | 3.71 | [9] |

Experimental Protocols

Synthesis

Biocatalytic Synthesis via Enzymatic Esterification

A green and highly selective method for synthesizing this compound involves enzymatic catalysis using lipase (B570770).[1] This approach is preferred for producing "natural" flavor esters.[1]

Methodology:

-

Reactant Preparation: A reaction mixture is prepared in a 250 mL glass stoppered flask, consisting of 20 mL of an organic solvent (e.g., cyclohexane) containing 100 mM of 1-pentanol and 100 mM of valeric acid.[1][12]

-

Enzyme Addition: Candida rugosa lipase (CRL), often immobilized in microemulsion-based organogels, is added to the reaction mixture to initiate the esterification.[1]

-

Incubation: The flask is placed on an orbital shaker and incubated at 37°C with agitation at 150 rpm.[1]

-

Monitoring: The reaction progress is monitored periodically by withdrawing small aliquots for analysis.[1]

Analytical Procedures

Gas Chromatography (GC)

GC is a standard method for analyzing the purity of this compound and monitoring its synthesis.[1]

Methodology:

-

Sample Preparation: A 100 μL sample is withdrawn from the reaction mixture.[1]

-

Injection: 1 μL of the sample is injected into the gas chromatograph.[1]

-

Instrumentation: A Perkin Elmer Clarus 500 (or equivalent) equipped with a flame ionization detector (FID) is used.[1]

-

Column: Separation is achieved using an RTX-20 (crossband 80% dimethyl-20% diphenyl polysiloxane) capillary column (30 m, 0.32 mm ID, 1 μm df).[1]

-

Carrier Gas: Nitrogen is used as the carrier gas.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the analysis of this compound.[9]

Methodology:

-

Method: A reverse-phase (RP) HPLC method is employed.[9]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9]

-

MS-Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid in the mobile phase.[9]

-

UPLC Applications: For faster UPLC applications, columns with smaller (3 µm) particles are available.[9]

Biological Context and Activity

The primary biological relevance of this compound stems from its use as a food additive and its subsequent metabolism.[3][4] In the human body, esters like this compound can be hydrolyzed by esterase enzymes, particularly in the gut, to yield their constituent alcohol and carboxylic acid.[3]

Hydrolysis Reaction: The hydrolysis of this compound produces 1-pentanol and pentanoic acid (valeric acid).[3] Valeric acid is a short-chain fatty acid that is also a minor product of the gut microbiome.[4] The restoration of valeric acid levels in the gut has been suggested as a potential mechanism for controlling Clostridioides difficile infections following fecal microbiota transplants.[4]

References

- 1. Biocatalytic Synthesis of Flavor Ester “this compound” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Pentyl pentanoate (FDB000968) - FooDB [foodb.ca]

- 3. atamankimya.com [atamankimya.com]

- 4. Valeric acid - Wikipedia [en.wikipedia.org]

- 5. 戊酸戊酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H20O2 | CID 62433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentanoic acid, pentyl ester [webbook.nist.gov]

- 8. scent.vn [scent.vn]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. chembk.com [chembk.com]

- 11. This compound | 2173-56-0 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Physicochemical Landscape of n-Pentyl Pentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Pentyl pentanoate (also known as amyl pentanoate or n-pentyl valerate) is an ester with the chemical formula C₁₀H₂₀O₂.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized for its characteristic fruity odor, often compared to apples or pineapples.[2][3] This technical guide provides a comprehensive overview of the core physical properties of n-pentyl pentanoate, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines detailed experimental protocols for the determination of these key properties and includes logical diagrams to illustrate relevant chemical and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require precise and reliable data on this compound.

Core Physical Properties

The physical characteristics of n-pentyl pentanoate are crucial for its handling, application, and integration into various scientific and industrial processes. The following tables summarize the key physical property data available for this compound.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| IUPAC Name | pentyl pentanoate | [1] |

| Synonyms | Amyl pentanoate, n-Pentyl valerate, Amyl valerate | [1][2] |

| CAS Number | 2173-56-0 | [2][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Appearance | Colorless to pale yellow, clear liquid | [2][5] |

| Odor | Fruity, apple-like | [3][4] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 201-207 °C | at 1 atm | [1][4][6] |

| Melting Point | -78.8 °C | [4][7] | |

| Density | 0.865 - 0.874 g/cm³ | at 20 °C | [4][6][7] |

| Refractive Index | 1.417 | at 20 °C | [4][8] |

| Flash Point | 81 °C | [4] | |

| Vapor Pressure | 0.233 mmHg | at 25 °C | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][5] |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail standardized experimental methodologies for measuring the key physical properties of n-pentyl pentanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small volume (a few milliliters) of n-pentyl pentanoate is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the heating bath (Thiele tube).

-

The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed when a continuous and rapid stream of bubbles is observed.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][10]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. While n-pentyl pentanoate is a liquid at room temperature, this general procedure is included for completeness in the context of organic compound characterization.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of the organic solid

Procedure:

-

A small amount of the finely powdered solid is packed into the sealed end of a capillary tube.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in the melting point apparatus.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.[1][6]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid like n-pentyl pentanoate, it can be determined using a pycnometer or a hydrometer. The pycnometer method is described here for its precision.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatic bath

-

The liquid sample (n-pentyl pentanoate)

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the pycnometer is reweighed.

-

The pycnometer is then emptied, dried, and filled with n-pentyl pentanoate.

-

The filled pycnometer is brought to the same temperature in the thermostatic bath, the volume is adjusted, and it is weighed again.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

-

Dropper

-

The liquid sample (n-pentyl pentanoate)

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of n-pentyl pentanoate are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.[11][12] ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids.[12][13]

Synthesis and Experimental Workflow Diagrams

Visual representations of chemical reactions and experimental procedures can significantly aid in understanding. The following diagrams, generated using the DOT language, illustrate the synthesis of n-pentyl pentanoate and a general workflow for its physical property determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. atslab.com [atslab.com]

- 12. matestlabs.com [matestlabs.com]

- 13. standards.iteh.ai [standards.iteh.ai]

Pentyl valerate CAS number 2173-56-0 details

An In-depth Technical Guide to Pentyl Valerate (B167501) (CAS 2173-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl valerate, also known as amyl pentanoate, is an organic ester with the chemical formula C₁₀H₂₀O₂.[1] Identified by the CAS number 2173-56-0, it is a colorless liquid recognized for its characteristic fruity scent, often compared to apples or pineapples.[2][3] This compound is utilized primarily in the food and fragrance industries as a flavoring and aromatic agent.[3][4] Additionally, it serves as a chemical intermediate in the synthesis of other organic compounds, such as dyes.[5][6] In a biological context, this compound is metabolized through hydrolysis into its constituent alcohol (1-pentanol) and carboxylic acid (valeric acid).

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, application, and analysis in a laboratory setting.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| CAS Number | 2173-56-0[1] |

| IUPAC Name | pentyl pentanoate[6] |

| Synonyms | Amyl valerate, Pentyl pentanoate, Valeric acid pentyl ester[7] |

| Molecular Formula | C₁₀H₂₀O₂[1] |

| Molecular Weight | 172.26 g/mol [1] |

| SMILES | CCCCCOC(=O)CCCC[1] |

| InChI Key | FGPPDYNPZTUNIU-UHFFFAOYSA-N[8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[7][9] |

| Odor | Fruity, apple-like[2] |

| Density | 0.865 g/mL at 20 °C[9][10] |

| Boiling Point | 201-203 °C[9][10] |

| Melting Point | -78.8 °C[7] |

| Flash Point | 81 °C (177.8 °F) - closed cup[9][11] |

| Refractive Index (n20/D) | 1.417[9][10] |

| Vapor Pressure | 0.233 mmHg at 25 °C[12] |

| Water Solubility | Practically insoluble |

Synthesis and Analysis

This compound is most commonly synthesized via Fischer esterification. For analysis and quality control, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically employed.

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound from valeric acid and 1-pentanol (B3423595) using an acid catalyst.

Materials:

-

Valeric acid (pentanoic acid)

-

1-Pentanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine valeric acid (1.0 mol equivalent) and an excess of 1-pentanol (e.g., 2.0-3.0 mol equivalents). The excess alcohol helps to shift the reaction equilibrium towards the product.[2]

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol equivalent) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid (caution: CO₂ evolution).

-

Saturated brine solution to reduce the solubility of organic material in the aqueous layer.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation to yield the final product.[13]

Analytical Protocols

Gas Chromatography (GC):

-

Purpose: To assess the purity of this compound and monitor reaction progress.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

Expected Retention: The Kovats retention index for this compound on a standard non-polar column is approximately 1155-1188.[10]

High-Performance Liquid Chromatography (HPLC):

-

Purpose: For quantification and purification.

-

Method: Reverse-phase (RP) HPLC.[1]

-

Column: C18 column (e.g., Newcrom R1).[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[1] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]

-

Detector: UV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.

Safety and Handling

This compound is a combustible liquid and requires appropriate safety precautions.[7][11]

Table 3: GHS Hazard and Precautionary Statements

| Category | Information |

| GHS Hazard Statement | H227: Combustible liquid.[7] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[7] | |

| P403 + P235: Store in a well-ventilated place. Keep cool.[7] | |

| S23: Do not breathe vapour.[12] | |

| S24/25: Avoid contact with skin and eyes.[12] |

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14]

-

Skin Contact: Wash off with soap and plenty of water.[14]

-

Eye Contact: Flush eyes with water as a precaution.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] In all cases of exposure, it is advised to consult a physician.[14]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Caption: Metabolic Pathway of this compound via Hydrolysis.

Caption: Applications of this compound in Industry.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Pentyl pentanoate - Wikipedia [en.wikipedia.org]

- 4. pentyllabs.com [pentyllabs.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Actylis - this compound - Intermediate - Isocyanates [solutions.actylis.com]

- 7. lookchem.com [lookchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. This compound | C10H20O2 | CID 62433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 2173-56-0 [chemicalbook.com]

- 12. Production of this compound from γ-valerolactone, pentanol and H2 using Pd and Rh-based bifunctional catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentyl Valerate and Its Synonyms in Chemical Literature

This guide provides a comprehensive overview of pentyl valerate (B167501), a significant ester in the chemical and fragrance industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and analysis.

Nomenclature and Synonyms

Pentyl valerate is known by a variety of names in chemical literature, which can sometimes lead to confusion. A comprehensive list of its synonyms is provided below, along with its key identifiers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | pentyl pentanoate[1] |

| CAS Number | 2173-56-0[1][2][3] |

| Common Synonyms | Amyl valerate[3][4][5][6][7][8][9][10][11][12], Pentyl pentanoate[4][5][7][8][13][14][15][16], Amyl valerianate[1][4][5][7][9][11][14], Valeric acid, pentyl ester[1][4][5][7][8][11] |

| Other Synonyms | 1-Pentyl n-valerate[4][5][7][11], n-Amyl n-valerate[1][5], n-Pentyl pentanoate[4][7][14], n-Pentyl valerate[1][5][9], Pentanoic acid, pentyl ester[1][2][4][5][8][11][12][13][14][17], Amyl pentanoate[1][8][9][11], Valeric Acid Pentyl Ester[8][11], NSC 76414[1][3][4][5][7][9][11][12] |

| EINECS Number | 218-528-7[9] |

| UNII | 694D4BU139[1][13] |

| BRN | 1754427[1][9] |

| Molecular Formula | C10H20O2[18][2][4][6][9][19] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 172.27 g/mol | [18][2][4][20] |

| Appearance | Colorless to almost colorless clear liquid | [8][10][11] |

| Odor | Fruity, apple, banana-like | [10][11][19] |

| Boiling Point | 201-203 °C | [18][3][21] |

| Density | 0.865 g/mL at 20 °C | [18][3][21] |

| Flash Point | 76.5 - 81 °C | [9][20] |

| Water Solubility | Practically insoluble | [13] |

| logP | 3.28 - 3.76 | [13] |

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of this compound.

The most common laboratory synthesis of this compound is the Fischer esterification of pentan-1-ol and valeric acid, catalyzed by a strong acid.

Materials:

-

Pentan-1-ol

-

Valeric acid (Pentanoic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, combine equimolar amounts of pentan-1-ol and valeric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) while cooling the flask in an ice bath.

-

Add a boiling chip and assemble a reflux apparatus.

-

Heat the reaction mixture to reflux for 1-2 hours.[12]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.[22][23][24]

An environmentally friendly alternative for the synthesis of this compound involves the use of lipases as biocatalysts.

Materials:

-

Pentan-1-ol

-

Valeric acid

-

Immobilized Candida rugosa lipase (B570770) (CRL)[1]

-

Phosphate buffer (pH 7.0)

Procedure:

-

Prepare the immobilized lipase according to standard protocols, for example, within microemulsion-based organogels.[1]

-

In a stoppered flask, dissolve pentan-1-ol and valeric acid in the chosen organic solvent. A typical concentration is 100 mM of each substrate.[1]

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[1]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.[1]

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

The this compound can be isolated from the solvent, typically by evaporation under reduced pressure.

Crude this compound from synthesis often contains unreacted starting materials and byproducts. A general purification procedure is as follows:

Procedure:

-

Washing: The crude product is first washed with a dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by washing with water and then brine to remove any remaining water-soluble impurities.[22]

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[22][25]

-

Distillation: The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[22][24]

Several analytical techniques are employed to confirm the identity and purity of this compound.

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and for monitoring reaction progress. A typical setup would involve a non-polar capillary column and a flame ionization detector (FID).[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural confirmation by comparing the mass spectrum of the analyte with reference spectra.[4][7]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure of the ester.[4]

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ is characteristic of the ester functional group.[4]

Biological Relevance and Signaling

This compound is primarily known for its role as a flavor and fragrance compound, found naturally in some fruits.[11][19] Its biological effect in humans is mainly mediated through the olfactory system.

While detailed intracellular signaling pathways for this compound are not extensively documented in the public literature, it is understood that as a volatile organic compound, it interacts with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade within the olfactory sensory neurons, which is then transmitted to the olfactory bulb in the brain, leading to the perception of its characteristic fruity scent.

Some research on "pentyl leaf volatiles" (a group of compounds that could include this compound) suggests they may play a role in plant defense signaling by inducing the synthesis of oxylipins.[18] However, a specific pathway involving this compound has not been fully elucidated.

Visualizations

The following diagrams illustrate the synthesis workflows for this compound and a conceptual representation of its interaction with the olfactory system.

Caption: Fischer Esterification Workflow for this compound.

References

- 1. Biocatalytic Synthesis of Flavor Ester “this compound” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound from γ-valerolactone, pentanol and H2 using Pd and Rh-based bifunctional catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 2173-56-0 [amp.chemicalbook.com]

- 4. This compound | C10H20O2 | CID 62433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Pentanoic acid, pentyl ester [webbook.nist.gov]

- 8. Ethyl valerate(539-82-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound|lookchem [lookchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. athabascau.ca [athabascau.ca]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Pentyl pentanoate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Frontiers | The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight [frontiersin.org]

- 19. Page loading... [guidechem.com]

- 20. calpaclab.com [calpaclab.com]

- 21. This compound | 2173-56-0 [chemicalbook.com]

- 22. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. coachbenner.weebly.com [coachbenner.weebly.com]

- 25. chem.rochester.edu [chem.rochester.edu]

Amyl pentanoate molecular weight and formula

An In-depth Technical Guide to Amyl Pentanoate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of amyl pentanoate, also known as pentyl pentanoate, an ester recognized for its characteristic fruity aroma.

Core Molecular Attributes

Amyl pentanoate is an organic compound classified as an ester.[1][2] It is the product of the condensation of pentanoic acid and 1-pentanol (B3423595). The compound is a colorless liquid and is largely insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of amyl pentanoate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | [1][2][3][4][5] |

| Molecular Weight | 172.2646 g/mol | [2][3][5] |

| Monoisotopic Mass | 172.146329884 g/mol | [2] |

| CAS Registry Number | 2173-56-0 | [1][3] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Fruity, apple-like | [2][6] |

| Boiling Point | 188 °C to 207 °C | [5][6][7] |

| Flash Point | 75 °C to 77 °C | [4][6] |

| Density | Approximately 0.865 g/mL | [6] |

Experimental Protocols

Logical Relationships

The formation of amyl pentanoate from its constituent alcohol and carboxylic acid is a fundamental chemical transformation. The following diagram illustrates this logical relationship.

Caption: Logical diagram of the esterification reaction to form amyl pentanoate.

Synonyms and Identifiers

Amyl pentanoate is known by several other names, which are important to recognize in literature and chemical databases. These include:

References

- 1. Page loading... [guidechem.com]

- 2. Showing Compound Pentyl pentanoate (FDB000968) - FooDB [foodb.ca]

- 3. Pentanoic acid, pentyl ester [webbook.nist.gov]

- 4. amyl valerate, 2173-56-0 [thegoodscentscompany.com]

- 5. chem-file.sourceforge.net [chem-file.sourceforge.net]

- 6. parchem.com [parchem.com]

- 7. Pentyl pentanoate [molecules.lyceejeanbart.fr]

The Occurrence and Analysis of Pentyl Valerate in the Plant Kingdom: A Technical Guide

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide has been compiled detailing the natural sources, biosynthesis, and analytical methodologies for pentyl valerate (B167501), an ester of significant interest to the flavor, fragrance, and pharmaceutical industries. This document serves as a vital resource for researchers, scientists, and professionals in drug development, providing in-depth information on this valuable plant-derived compound.

Pentyl valerate, also known as amyl pentanoate, is a volatile organic compound prized for its characteristic fruity aroma, often described as reminiscent of apples and bananas. Its presence in various plant species contributes to their unique scent and flavor profiles. This guide consolidates current scientific knowledge on the natural occurrence of this compound, offering quantitative data where available, and outlines detailed experimental protocols for its extraction and analysis.

Natural Sources and Quantitative Data

This compound has been identified in a variety of plant species, most notably in fruits and certain medicinal herbs. While its presence is widely reported, precise quantitative data remains limited for some sources.

Apples (Malus domestica): The peel of apple fruit is a confirmed source of this compound. A study analyzing the volatile compounds in the peels of 40 different apple cultivars utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) identified and quantified this compound. The concentration of this ester varied significantly among the cultivars, with an average content of 3.59 µg/kg of fresh weight, and a range spanning from undetectable levels to 143.61 µg/kg[1]. This wide range underscores the influence of genetic variability on the production of volatile esters.

Bananas (Musa sapientum): The characteristic sweet and fruity aroma of bananas is attributed to a complex mixture of volatile esters. While this compound is reported to be a constituent of banana's aromatic profile, specific quantitative data on its concentration in either the pulp or peel is not extensively documented in the current body of scientific literature.

Valeriana officinalis (Valerian): The roots of the valerian plant are well-known for their medicinal properties and contain a complex mixture of volatile compounds, including various esters. While the presence of "valerates" and "isovalerates" is noted in the essential oil, specific quantification of this compound has not been a primary focus of published research.

The following table summarizes the available quantitative data for this compound in the aforementioned plant sources.

| Plant Source | Plant Part | Compound | Average Concentration (µg/kg FW) | Concentration Range (µg/kg FW) | Citation |

| Apple (Malus domestica) | Peel | This compound | 3.59 | 0 - 143.61 | [1] |

| Banana (Musa sapientum) | Fruit | This compound | Data not available | Data not available | |

| Nepeta nepetella | Aerial Parts | This compound | Data not available | Data not available | |

| Valeriana officinalis | Root | This compound | Data not available | Data not available |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the general ester biosynthesis pathway, which is particularly active during fruit ripening. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule.

The biosynthesis can be visualized as a two-branched pathway providing the necessary precursors:

-

Alcohol Production: The pentanol (B124592) (amyl alcohol) precursor is typically derived from the degradation of fatty acids or amino acids.

-

Acyl-CoA Production: The valeryl-CoA precursor is also generated from fatty acid or amino acid metabolism.

These two precursors are then combined by the action of AAT to form this compound.

Figure 1: Generalized biosynthetic pathway of this compound in plants.

Experimental Protocols

The extraction and quantification of a volatile compound like this compound from a complex plant matrix require precise and sensitive analytical techniques. The method of choice often depends on the nature of the plant material.

Headspace Solid-Phase Microextraction (HS-SPME) for Fruits (Apple and Banana)

This method is ideal for analyzing volatile and semi-volatile compounds in fruits without the need for solvent extraction.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the plant material (e.g., 5 g of apple peel or banana pulp) and place it into a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the target analytes.

-

For quantitative analysis, add a known amount of an appropriate internal standard.

-

-

Extraction:

-

Seal the vial and place it in a temperature-controlled agitator (e.g., at 40-60°C for 10-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

Analysis (GC-MS):

-

Desorb the analytes from the SPME fiber by inserting it into the hot injection port of a gas chromatograph (GC) (e.g., at 250°C for 2-5 minutes).

-

The GC separates the individual volatile compounds based on their boiling points and interaction with the capillary column (e.g., a DB-5ms or HP-5ms column).

-

The mass spectrometer (MS) detects and identifies the separated compounds based on their unique mass spectra.

-

Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

-

Figure 2: Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Steam Distillation for Herbs (Nepeta nepetella and Valeriana officinalis)

For aromatic herbs, steam distillation is a common method for extracting essential oils, which can then be analyzed for their composition.

Methodology:

-

Sample Preparation:

-

Air-dry or use fresh aerial parts (Nepeta nepetella) or roots (Valeriana officinalis).

-

Coarsely grind the plant material to increase the surface area for extraction.

-

-

Extraction:

-

Place a known quantity of the plant material in a distillation flask with water.

-

Heat the flask to generate steam, which passes through the plant material, carrying the volatile compounds with it.

-

The steam and volatile compounds are then passed through a condenser, which cools them back into a liquid state.

-

Collect the distillate in a receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol (floral water).

-

Separate the essential oil from the aqueous layer.

-

-

Analysis (GC-MS):

-

Dissolve a small, known amount of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Add an internal standard for quantification.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The GC-MS analysis proceeds as described in the HS-SPME protocol to separate, identify, and quantify the components of the essential oil, including this compound.

-

Figure 3: Workflow for Steam Distillation and GC-MS analysis of essential oils.

This technical guide provides a foundational understanding of this compound in the plant kingdom. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate the specific enzymatic and genetic controls of its biosynthesis. Such knowledge will be invaluable for applications in metabolic engineering and the development of natural flavor and fragrance compounds.

References

Pentyl valerate aroma profile and odor description

An In-Depth Technical Guide to the Aroma Profile and Odor Description of Pentyl Valerate (B167501)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aroma profile, odor description, and analytical methodologies associated with pentyl valerate. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this fruity ester's sensory and chemical characteristics.

Aroma Profile and Odor Description

This compound, also known as amyl pentanoate, is an organic ester with the chemical formula C₁₀H₂₀O₂.[1] It is a colorless liquid recognized for its characteristic fruity aroma and is found naturally in fruits like apples and bananas.[1] Its pleasant scent has led to its widespread use as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics.[1]

The aroma of this compound is predominantly characterized as fruity , with distinct notes of apple , pineapple , and banana .[1][2][3][4] More detailed sensory analyses reveal a complex profile that also includes green , winey , sweet , ethereal , ripe , and tropical nuances.[2][4] The overall impression is often described as a ripe and heavy fruity apple odor.

Quantitative Data

The following table summarizes the available quantitative data for this compound, including its physicochemical properties and a semi-quantitative aroma profile breakdown.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |

| Molecular Weight | 172.27 g/mol | [4] |

| CAS Number | 2173-56-0 | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 201-203 °C | [5] |

| Flash Point | 81 °C | [6] |

| Solubility in Water | 0.58 g/L @ 25°C | [2] |

| Odor Threshold | Data not available | [6] |

| Fruity | 97.08% | [2] |

| Apple | 72.22% | [2] |

| Pineapple | 61.91% | [2] |

| Green | 52.07% | [2] |

| Winey | 52.03% | [2] |

| Sweet | 51.68% | [2] |

| Banana | 49.91% | [2] |

| Ethereal | 44.83% | [2] |

| Ripe | 40.92% | [2] |

| Tropical | 40.86% | [2] |

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify aroma-active compounds.

Objective: To separate and identify the volatile compounds contributing to the aroma of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) is prepared. For headspace analysis, a sample of this compound can be placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

-

GC Parameters (Example for Fruity Esters):

-

Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used. The choice of column will depend on the desired separation of compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 230 °C at a rate of 5 °C/min.

-

Final hold: Hold at 230 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 250 °C.

-

Olfactory Detection Port: The ODP is supplied with humidified air and maintained at a temperature (e.g., 200 °C) to prevent condensation of the analytes.

-

-

Data Collection: As the separated compounds elute from the GC column, they are simultaneously detected by the FID and sniffed by a trained panelist at the ODP. The panelist records the perceived odor, its intensity, and the retention time.

-

Data Analysis: The data from the FID provides a chromatogram showing the peaks of the separated compounds. The olfactometry data provides a description of the aroma of each peak. By comparing the retention times, the aroma description can be matched to the corresponding chemical compound.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a detailed sensory profile of the aroma of this compound.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

-

Conduct training sessions to familiarize panelists with the aroma of this compound and other reference standards representing fruity, green, sweet, and other relevant aroma notes. The panel develops a consensus vocabulary to describe the aroma attributes of this compound.

-

-

Attribute Generation: Through a series of sessions, the trained panel identifies and defines the key aroma attributes of this compound. These may include terms like "apple," "banana," "pineapple," "green," "sweet," "ethereal," and "ripe."

-

Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high" at the ends) to rate the intensity of each identified attribute.

-

Sample Evaluation:

-

Samples of this compound are prepared at a standardized concentration in an odorless solvent or on an inert carrier (e.g., a smelling strip).

-

Samples are presented to the panelists in a controlled environment (e.g., individual sensory booths with controlled temperature and lighting).

-

Each panelist independently evaluates the samples and rates the intensity of each attribute on the provided scale.

-

-

Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the perceived intensity of the attributes. The mean intensity ratings for each attribute are then used to generate a sensory profile, often visualized as a spider or radar plot.

Visualizations

Simplified Olfactory Signaling Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors in the nasal cavity, triggering a cascade of intracellular events that lead to a neural signal being sent to the brain.

Caption: Simplified diagram of the olfactory signal transduction pathway.

Experimental Workflow for Aroma Analysis

The comprehensive analysis of this compound's aroma involves a combination of instrumental and sensory techniques.

Caption: Experimental workflow for the aroma analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Aroma Investigation of New and Standard Apple Varieties Grown at Two Altitudes Using Gas Chromatography-Mass Spectrometry Combined with Sensory Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. scent.vn [scent.vn]

- 5. 戊酸戊酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. amyl isovalerate, 25415-62-7 [thegoodscentscompany.com]

The Solubility of Pentyl Valerate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl valerate (B167501) in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this ester is of interest.

Pentyl valerate, also known as amyl pentanoate, is an ester with the chemical formula C10H20O2. It is a colorless liquid with a characteristic fruity odor, often reminiscent of apples or pineapples.[1][2] Its properties make it a subject of interest not only as a fragrance and flavoring agent but also as a potential nonpolar component in various formulations. Understanding its solubility is critical for its application in diverse chemical systems, including reaction media, extraction processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection and for predicting the behavior of this compound in multicomponent systems. The solvents are grouped by their chemical class to facilitate comparison.

| Solvent Class | Solvent | Solubility (g/L) at 25°C[3] |

| Alcohols | Methanol | 10575.52 |

| Ethanol | 8603.08 | |

| n-Propanol | 6117.0 | |

| Isopropanol | 6861.17 | |

| n-Butanol | 5602.5 | |

| Isobutanol | 4805.05 | |

| sec-Butanol | 5622.77 | |

| tert-Butanol | 7038.43 | |

| n-Pentanol | 3810.92 | |

| Isopentanol | 4956.02 | |

| n-Hexanol | 4158.83 | |

| n-Heptanol | 1415.37 | |

| n-Octanol | 1533.84 | |

| Ethylene Glycol | 693.36 | |

| Propylene Glycol | 1185.94 | |

| 2-Methoxyethanol | 5056.61 | |

| 2-Ethoxyethanol | 2902.04 | |

| 2-Propoxyethanol | 4019.62 | |

| 2-Butoxyethanol | 2120.98 | |

| Transcutol | 8334.44 | |

| Ketones | Acetone | 9051.94 |

| 2-Butanone (MEK) | 5138.88 | |

| Cyclohexanone | 7932.27 | |

| Methyl Isobutyl Ketone (MIBK) | 2367.92 | |

| Esters | Methyl Acetate | 3457.55 |

| Ethyl Acetate | 4940.42 | |

| n-Propyl Acetate | 3302.5 | |

| Isopropyl Acetate | 3031.63 | |

| n-Butyl Acetate | 5181.36 | |

| Isobutyl Acetate | 1918.96 | |

| n-Pentyl Acetate | 2383.72 | |

| Ethers | Diethyl Ether | 5759.31 |

| Tetrahydrofuran (THF) | 7285.84 | |

| 1,4-Dioxane | 6233.29 | |

| Methyl tert-Butyl Ether (MTBE) | 5624.26 | |

| Hydrocarbons | n-Hexane | 1888.27 |

| n-Heptane | 631.58 | |

| n-Octane | 243.25 | |

| Cyclohexane | 2284.27 | |

| Toluene | 2226.31 | |

| o-Xylene | 1193.6 | |

| m-Xylene | 1246.42 | |

| p-Xylene | 1820.18 | |

| Ethylbenzene | 1345.7 | |

| Chlorinated Solvents | Dichloromethane | 8743.33 |

| Chloroform | 10213.94 | |

| 1,2-Dichloroethane | 6339.42 | |

| Tetrachloromethane | 1714.34 | |

| Chlorobenzene | 3395.91 | |

| Nitriles | Acetonitrile | 5547.48 |

| Amides | Dimethylformamide (DMF) | 7457.47 |

| N-Methyl-2-pyrrolidone (NMP) | 4253.47 | |

| Dimethylacetamide (DMAc) | 3881.26 | |

| Formamide | 1631.59 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 6655.71 |

| Acids | Acetic Acid | 5573.66 |

| Propionic Acid | 3401.38 | |

| Formic Acid | 1258.06 | |

| Carbonates | Dimethyl Carbonate | 747.84 |

| Aqueous | Water | 0.58 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. While specific protocols for this compound are not extensively published, the following general methodologies are widely accepted and can be readily adapted.

Shake-Flask Method for Solubility Determination

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with sealed caps

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. To prevent any undissolved micro-particles from being transferred, immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method, such as GC-FID. This is achieved by preparing a calibration curve with standard solutions of known this compound concentrations in the same solvent.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as g/L or mol/L.

Visual Method for Preliminary Solubility Assessment

A rapid, qualitative assessment of solubility can be performed visually.

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Observe the solution for the disappearance of the solute phase.

-

The approximate solubility can be estimated based on the volume of solvent required to completely dissolve the solute.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of an ester like this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This guide provides essential data and methodologies to aid in the effective use of this compound in various scientific and industrial applications. The provided solubility table and experimental protocols offer a strong foundation for further research and development.

References

Spectroscopic Data for Pentyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pentyl valerate (B167501) (also known as pentyl pentanoate). The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes detailed spectral data, experimental protocols for data acquisition, and a visual representation of the molecular structure and its key spectroscopic features.

Introduction

Pentyl valerate (C10H20O2) is an ester known for its characteristic fruity aroma.[1] Beyond its use in the flavor and fragrance industry, the analysis of its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical properties in various applications. This guide serves as a centralized resource for the essential ¹H NMR, ¹³C NMR, and FT-IR data of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound in a clear and concise tabular format, allowing for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, splitting patterns describe the multiplicity of the signals due to spin-spin coupling, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~0.90 | Triplet | ~7.0 | 3H |

| H-b | ~1.33 | Multiplet | - | 4H |

| H-c | ~1.60 | Multiplet | - | 2H |

| H-d | ~2.28 | Triplet | ~7.5 | 2H |

| H-e | ~0.90 | Triplet | ~7.0 | 3H |

| H-f | ~1.33 | Multiplet | - | 4H |

| H-g | ~1.58 | Multiplet | - | 2H |

| H-h | ~4.05 | Triplet | ~6.7 | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here are typical values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | ~173.8 |

| C-2 | ~34.2 |

| C-3 | ~27.9 |

| C-4 | ~22.3 |

| C-5 | ~13.8 |

| C-1' | ~64.4 |

| C-2' | ~28.3 |

| C-3' | ~28.2 |

| C-4' | ~22.3 |

| C-5' | ~13.9 |

Note: The chemical shifts are referenced to a standard and can show minor variations based on experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The table below lists the major absorption bands and their corresponding assignments.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960, ~2935, ~2870 | Strong | C-H (alkane) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1465 | Medium | C-H (alkane) bending |

| ~1170 | Strong | C-O (ester) stretching |

Note: The spectrum of a neat liquid sample is typically acquired.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher quantity of 20-50 mg is recommended.

-

Solvent Selection: Use approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.

-

Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.

3.1.2. Data Acquisition

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to enhance spectral resolution.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is generally applied to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.

-

Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

-

Mounting: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

3.2.2. Data Acquisition

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams provide a visual representation of the this compound structure and its key spectroscopic correlations.

Caption: Structure of this compound with ¹H and ¹³C NMR Chemical Shift Assignments.

Caption: Experimental Workflow for Spectroscopic Analysis of this compound.

References

The Synthesis and Historical Context of Pentyl Valerate: An In-depth Technical Guide

Introduction

Pentyl valerate (B167501) (also known as amyl pentanoate) is an organic ester with a characteristic fruity aroma, often reminiscent of apples or pineapples. This colorless liquid is widely utilized in the food and fragrance industries as a flavoring and scenting agent. Beyond its sensory applications, pentyl valerate is also of interest as a potential biofuel. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic organic chemistry in the late 19th century. While this compound exists in nature, found in fruits like apples and bananas, its isolation and characterization followed the advancements in ester synthesis.[1]

The seminal work of German chemist Emil Fischer and his colleague Arthur Speier in 1895 laid the foundation for the practical synthesis of esters.[2][3][4] Their research detailed the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification.[2][3][4] This method provided a straightforward and efficient means to produce a wide variety of esters, including this compound, from readily available starting materials. Although their original publication does not specifically mention the synthesis of this compound, the general principles they established were directly applicable and undoubtedly led to its synthesis shortly thereafter. The reaction's versatility and simplicity established it as a cornerstone of organic synthesis.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.27 g/mol |

| CAS Number | 2173-56-0 |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like |

| Boiling Point | 201-203 °C |

| Density | 0.865 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.417 |

| Solubility | Insoluble in water; soluble in organic solvents |

| Spectroscopic Data | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the pentyl and valeryl alkyl chains. |

| ¹³C NMR | Carbonyl carbon signal and signals for the alkyl chain carbons. |

| IR Spectroscopy | Strong C=O stretching vibration characteristic of an ester. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of this compound

This compound can be synthesized through several methods, with the Fischer-Speier esterification being the most traditional. More contemporary approaches include biocatalytic synthesis and a one-pot synthesis from γ-valerolactone (GVL).

Fischer-Speier Esterification

This classic method involves the reaction of valeric acid with 1-pentanol (B3423595) in the presence of an acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water produced is removed.[6]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of 1-pentanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and purify the crude this compound by distillation.[7]

Biocatalytic Synthesis

Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipases, such as Candida rugosa lipase (B570770) (CRL), can catalyze the esterification of valeric acid and 1-pentanol with high efficiency and selectivity under mild reaction conditions.[8][9] This method often results in higher purity products and avoids the use of harsh acids.[10]

Experimental Protocol: Biocatalytic Synthesis

-

Reaction Medium: In a suitable solvent (e.g., hexane (B92381) or a solvent-free system), combine equimolar amounts of valeric acid and 1-pentanol.

-

Enzyme Addition: Add the immobilized lipase (e.g., CRL immobilized on a solid support) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (typically 30-50 °C) with constant shaking or stirring.

-

Monitoring: Monitor the formation of this compound over time using GC analysis.

-

Product Isolation: Once the reaction reaches equilibrium or the desired conversion, separate the enzyme by filtration. The solvent can be removed under reduced pressure, and the product can be further purified if necessary.[8][9]

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Fischer-Speier | H₂SO₄ | Reflux | 1-2 h | ~60-80 |

| Biocatalytic | Candida rugosa lipase | 37 | 24-48 h | >90 |

| From GVL | Pd/SiO₂-Al₂O₃ | ~250 | 8 h | ~70 |

One-Pot Synthesis from γ-Valerolactone (GVL)

A modern and sustainable approach involves the synthesis of this compound from γ-valerolactone (GVL), a biomass-derived platform chemical. This one-pot process typically uses a bifunctional catalyst that facilitates both the ring-opening of GVL by 1-pentanol and the subsequent hydrogenation of the intermediate.[11][12]

Experimental Protocol: Synthesis from GVL

-

Catalyst Preparation: Prepare or procure a suitable bifunctional catalyst, such as palladium supported on silica-alumina (Pd/SiO₂-Al₂O₃).[12]

-

Reaction Setup: In a high-pressure reactor, combine GVL, 1-pentanol, and the catalyst.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 250 °C).[12]

-